molecular formula C16H18BrN3O2 B2685757 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide CAS No. 1252825-12-9

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide

Cat. No. B2685757
CAS RN: 1252825-12-9
M. Wt: 364.243
InChI Key: PXRUFQXFLCPIQB-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(butan-2-yl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. BAY 11-7082 is a potent inhibitor of NF-κB activation, a transcription factor that plays a critical role in regulating immune responses, inflammation, and cell survival.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Pyridazinone Derivatives : This compound has been studied in the context of synthesizing new classes of pyridazin-3-one derivatives. These derivatives have shown promise in various chemical reactions, leading to the formation of a variety of novel substances, including azolo[1,5-a]pyrimidine derivatives and 1,8-naphthyridine derivatives (Ibrahim & Behbehani, 2014).

  • Antimicrobial and Quantum Calculations : Another study explored the reactivity of similar acetamide derivatives toward nitrogen-based nucleophiles. The synthesized compounds displayed significant antimicrobial activity, and quantum calculations were used to confirm the structures of these new compounds (Fahim & Ismael, 2019).

Pharmaceutical Applications

  • Cardiac and Nephrotropic Activity : A study on pyridazino(4,5-b)indole-1-acetamide compounds, closely related to the compound , indicated their potential use in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002).

  • Antinociceptive Activity : Research on derivatives of 3(2H)-pyridazinone demonstrated their potential in antinociceptive (pain-relieving) applications. These compounds were found more potent than aspirin in certain doses and showed a relationship between their molecular structure and antinociceptive activity (Doğruer, Şahin, Ünlü, & Ito, 2000).

Antioxidant and Anti-Cancer Activity

  • Antioxidant Activity : Some coumarin derivatives synthesized from similar compounds demonstrated significant antioxidant activity. This suggests potential applications in the field of oxidative stress-related diseases (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

  • Anticancer Activity : A study focused on synthesizing 3(2h)-one pyridazinone derivatives, with potential antioxidant and anticancer activities. These derivatives were assessed for their antioxidant activity and also underwent molecular docking studies to evaluate their potential as anticancer agents (Mehvish & Kumar, 2022).

properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-butan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-3-11(2)18-15(21)10-20-16(22)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-9,11H,3,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRUFQXFLCPIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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